molecular formula C14H11NO3 B11963717 2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol CAS No. 60301-57-7

2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol

Cat. No.: B11963717
CAS No.: 60301-57-7
M. Wt: 241.24 g/mol
InChI Key: BQRPHDGQSWTHRV-UHFFFAOYSA-N
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Description

2-(PIPERONYLIDENEAMINO)PHENOL is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.249 g/mol . It is a Schiff base derived from the condensation of piperonal and 2-aminophenol. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(PIPERONYLIDENEAMINO)PHENOL can be synthesized through the condensation reaction between piperonal and 2-aminophenol. The reaction typically involves mixing equimolar amounts of piperonal and 2-aminophenol in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for 2-(PIPERONYLIDENEAMINO)PHENOL are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(PIPERONYLIDENEAMINO)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

2-(PIPERONYLIDENEAMINO)PHENOL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and anticancer activity.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-(PIPERONYLIDENEAMINO)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, its phenolic and imine groups allow it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Properties

CAS No.

60301-57-7

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylideneamino)phenol

InChI

InChI=1S/C14H11NO3/c16-12-4-2-1-3-11(12)15-8-10-5-6-13-14(7-10)18-9-17-13/h1-8,16H,9H2

InChI Key

BQRPHDGQSWTHRV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3O

Origin of Product

United States

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